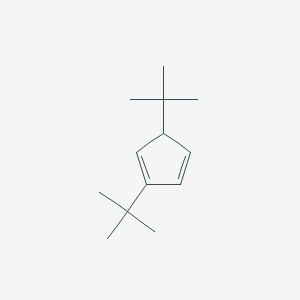

DI-TERT-BUTYLCYCLOPENTADIENE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADVPPBTEASJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394029 | |

| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114987-03-0, 120937-44-2 | |

| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Substituted Cyclopentadienyl Ligands in Organometallic Chemistry

The field of organometallic chemistry was revolutionized by the discovery of ferrocene (B1249389), (C₅H₅)₂Fe, in the mid-20th century. This seminal discovery unveiled the "sandwich" structure where a central iron atom is bonded to two parallel cyclopentadienyl (B1206354) (Cp) rings. The cyclopentadienyl ligand quickly became a cornerstone of organometallic chemistry, valued for its ability to form stable complexes with a vast range of transition metals. illinois.eduuni.edu Often regarded as a "spectator" ligand, the Cp ring can stabilize the metal center without directly participating in the chemical reactions of the complex. nih.gov

Researchers soon realized that the properties of these organometallic complexes could be finely tuned by introducing substituents to the cyclopentadienyl ring. nih.govrsc.org This modification of the basic Cp framework allows for the systematic alteration of both the electronic and steric properties of the ligand. nih.govrsc.org Substituted cyclopentadienyl ligands have since been pivotal in advancing various areas, including the development of sophisticated catalysts for polymerization and other organic transformations. illinois.edu The strategic use of substituted Cp ligands has enabled the synthesis of metal complexes with enhanced stability, solubility, and specific reactivity patterns, which are not achievable with the unsubstituted Cp ligand alone. ontosight.ai

Steric Effects in Organometallic Chemistry: the Role of Bulky Cyclopentadienyl Ligands

The introduction of bulky substituents onto the cyclopentadienyl (B1206354) ring, such as the tert-butyl groups in di-tert-butylcyclopentadiene, imparts significant steric hindrance around the metal center to which it is coordinated. rsc.org This steric bulk acts as a protective shield, influencing the stability and reactivity of the resulting organometallic complex. ontosight.ai The large size of these ligands can prevent the close approach of other molecules, thereby kinetically stabilizing complexes that might otherwise be reactive. wikipedia.org

This "shielding" effect is crucial for several reasons. It can:

Stabilize reactive metal centers: Bulky ligands can enable the isolation and study of complexes with metals in unusual oxidation states or with highly reactive co-ligands. wikipedia.org

Influence catalytic activity: By controlling access to the metal center, steric bulk can enhance the selectivity of a catalyst, favoring specific reaction pathways. rsc.org For example, in polymerization catalysis, the steric environment created by ligands like di-tert-butylcyclopentadienyl can influence the microstructure of the resulting polymer. nih.gov

Modify coordination geometry: The steric demands of the ligand can enforce unusual coordination numbers or geometries on the metal center, leading to novel chemical properties and reactivity.

The deliberate use of sterically demanding cyclopentadienyl ligands, such as di-tert-butylcyclopentadienyl, has become a powerful tool for designing organometallic complexes with tailored properties for applications in catalysis, materials science, and synthetic chemistry. rsc.orgCurrent time information in Bangalore, IN.

Regioisomeric Considerations and Tautomerism of Di Tert Butylcyclopentadiene

Alkylation Routes to this compound

Direct alkylation of cyclopentadiene is a common and effective approach for preparing its tert-butylated derivatives. This can be accomplished under various reaction conditions, most notably using phase-transfer catalysis.

Phase-transfer catalysis (PTC) is a well-established method for the alkylation of cyclopentadiene. This technique facilitates the reaction between the water-soluble deprotonated cyclopentadiene (cyclopentadienyl anion) and a water-insoluble alkylating agent. The synthesis of this compound is specifically accomplished by the alkylation of cyclopentadiene using tert-butyl bromide as the alkylating agent under phase-transfer conditions. wikipedia.org

The process generally involves a biphasic system consisting of an organic phase and a concentrated aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). heia-fr.chsioc-journal.cn A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like methyltributylammonium chloride (MeBu₃NCl) or polyethylene (B3416737) glycol (PEG), is used to transport the reacting species across the phase boundary. sioc-journal.cnheia-fr.chgoogle.com The catalyst forms an ion pair with the cyclopentadienyl (B1206354) anion, generated in situ by the strong base, making it soluble in the organic phase where it can react with the alkyl halide. google.com The reaction yields a mixture of this compound regioisomers. wikipedia.org

For the synthesis of related compounds, studies have shown that optimizing reaction parameters such as temperature, reagent concentration, and mixing efficiency is crucial for achieving high yields. For instance, in the PTC synthesis of spiro[2.4]hepta-4,6-diene, a related bis-alkylation of cyclopentadiene, a staggered temperature profile (25 °C, 40 °C, 60 °C) and efficient mixing were key to obtaining a 95% yield. heia-fr.ch

Table 1: Selected Conditions for Phase-Transfer Catalyzed Alkylation of Cyclopentadiene

| Base | Catalyst | Alkylating Agent | Key Findings |

| Sodium Hydroxide | Methyltributylammonium chloride | tert-Butyl bromide | A primary method for preparing this compound. wikipedia.orgheia-fr.ch |

| Potassium Hydroxide | Polyethylene Glycol (PEG) | Alkyl halides | An effective system for the synthesis of alkylcyclopentadienes. sioc-journal.cn |

| Aqueous NaOH | Quaternary Ammonium Compounds | Organic Halides | Catalyst facilitates the reaction between aqueous and organic phases for cyclopentadiene derivatization. google.com |

| 50% aq. NaOH | Methyltributylammonium chloride | 1,2-dichloroethane | In a related system, increasing catalyst and alkylating agent amounts improved yield. heia-fr.ch |

An alternative strategy for synthesizing substituted cyclopentadienes involves the use of fulvene (B1219640) intermediates. Fulvenes are isomers of substituted benzenes and serve as versatile precursors. For instance, the lithium salt of tert-butylcyclopentadiene can be prepared from the reaction of dimethylfulvene with methyllithium (B1224462). acs.org This approach introduces substituents onto the cyclopentadienyl ring framework via addition to the exocyclic double bond of the fulvene.

While direct synthesis of this compound from a corresponding fulvene is less commonly cited, the chemistry of related systems provides insight. The synthesis of vinylogous 6-(cyclopentadienyl)pentafulvenes, which are complex structures containing cyclopentadienyl moieties, utilizes lithium 1,3-di-tert-butylcyclopentadienide as a nucleophile to react with other electrophiles. tu-darmstadt.de For example, (E)-1,3-di-tert-butyl-6-methylpentafulvene can be deprotonated to form a vinylcyclopentadienyl anion, which then serves as a building block for more complex structures. tu-darmstadt.de This highlights the reactivity of fulvene-related systems in the synthesis of substituted cyclopentadienes.

Table 2: Examples of Fulvene-Related Syntheses

| Starting Material | Reagent(s) | Product Type | Reference |

| Dimethylfulvene | Methyllithium | Lithium salt of tert-butylcyclopentadiene | acs.org |

| (E)-1,3-di-tert-butyl-6-methylpentafulvene | Lithium 2,2,6,6-tetramethylpiperidide | Lithium 1,4-di-tert-butyl-2-vinylcyclopentadienide | tu-darmstadt.de |

Preparation of the Di-tert-butylcyclopentadienyl Anion (Cp‡−)

The di-tert-butylcyclopentadienyl anion, sometimes abbreviated as Cp‡⁻, is the conjugate base of this compound and a critical ligand in the synthesis of sterically demanding organometallic complexes. wikipedia.org Its preparation is a straightforward acid-base reaction where the acidic proton of the this compound is removed by a strong base.

Commonly used bases for this deprotonation include sodium hydride (NaH), which reacts with this compound to produce the sodium salt, Na(Me₃C)₂C₅H₃, and hydrogen gas. wikipedia.org Organolithium reagents are also effective; for example, lithium 1,2-di-tert-butylcyclopentadienide can be prepared and subsequently used to synthesize transition metal complexes. acs.orgresearchgate.net The resulting anion is a powerful nucleophile and is used to create various organometallic compounds, such as the ferrocene (B1249389) derivative 1,1',2,2'-tetra-tert-butylferrocene. acs.orgacs.org The thallium salt, thallium 1,2-di-tert-butylcyclopentadienide, can also be prepared and serves as an excellent cyclopentadienyl transfer reagent. researchgate.net

Table 3: Reagents for the Preparation of the Di-tert-butylcyclopentadienyl Anion

| This compound Isomer | Base / Reagent | Anion Product | Reference |

| 1,3-Di-tert-butylcyclopentadiene | Sodium Hydride (NaH) | Sodium 1,3-di-tert-butylcyclopentadienide | wikipedia.org |

| 1,2-Di-tert-butylcyclopentadiene | (Not specified) | Lithium 1,2-di-tert-butylcyclopentadienide | acs.orgresearchgate.net |

| 1,2-Di-tert-butylcyclopentadiene | Thallium Ethoxide | Thallium 1,2-di-tert-butylcyclopentadienide | researchgate.net |

General Principles of Bulky Ligand Effects on Metal Centers

The introduction of bulky substituents onto a cyclopentadienyl (Cp) ring is a widely employed strategy to tune the properties of the resulting metal complexes. nih.gov These modifications can have profound effects, leading to greater stability, enhanced catalytic activity, or the isolation of species that would be unstable with less sterically demanding ligands like the unsubstituted cyclopentadienyl ligand. nih.gov

The steric bulk of ligands like di-tert-butylcyclopentadienyl plays a paramount role in defining the coordination environment of a metal center. numberanalytics.comnumberanalytics.com The sheer size of the ligand can act as a "steric shield," protecting the metal from unwanted side reactions and influencing the coordination geometry. numberanalytics.com This steric hindrance can lead to the formation of complexes with unusual or distorted geometries, such as bent metallocenes. numberanalytics.com For instance, in a rhodacycle complex, the presence of a tert-butyl group situated over the Rh-Cl bond was found to increase the C3–Rh–Cl bond angle significantly compared to a less bulky analogue. rsc.org This distortion is a direct result of steric interactions. rsc.org Similarly, the distance between the metal and the cyclopentadienyl ring's centroid can be elongated due to these steric pressures. rsc.org

From an electronic standpoint, the alkyl groups of the di-tert-butylcyclopentadienyl ligand are electron-donating. This increases the electron density at the metal center compared to the unsubstituted Cp ligand. numberanalytics.com This enhanced electron density can stabilize metals in higher oxidation states and influence the metal's redox properties. numberanalytics.com The increased electron donation from bulky, alkyl-substituted Cp ligands results in greater π-backbonding to other ligands in the complex. nih.gov The interplay between these steric and electronic effects is critical; the ligand's bulk may force a particular geometry, which in turn alters the orbital overlap and the electronic structure of the complex. numberanalytics.com Molecular orbital calculations have shown that changes in coordination geometry, such as ring slippage from η5 to η3, are directly tied to the electronic structure and the occupation of specific metal-ligand orbitals. acs.org

The properties of the di-tert-butylcyclopentadienyl (Cp'') ligand are often best understood by comparison with other common bulky Cp systems, most notably the pentamethylcyclopentadienyl (Cp*) ligand.

Steric Profile: While both Cp* and Cp'' are sterically demanding, the nature of their bulk is different. Cp* provides a more uniform, umbrella-like steric shield due to its five methyl groups. The two tert-butyl groups of Cp'', on the other hand, create a more directed and open steric profile. This difference can lead to significant variations in reactivity and selectivity. For example, in Rh(III)-catalyzed C-H activation reactions, a Cp'' rhodium complex delivered exquisite regioselectivity (15:1) in an alkene migratory insertion where the Cp* analogue was far less selective. rsc.orgnih.gov This highlights how the specific shape of the steric bulk can influence the transition state of a reaction. rsc.org

Electronic Properties: Compared to the parent Cp ligand, both Cp* and Cp'' are more electron-donating. nih.gov The five methyl groups of Cp* increase the electron density on the metal center, which can be compared to the two tert-butyl groups of Cp''. nih.gov However, subtle differences in their inductive effects and the way they influence the ligand's π-system can impact the metal's electronic environment. For instance, in a study of iron complexes, it was noted that while alkyl-substituted cyclopentadienyl ligands like Cp'' and Cp* generally lead to more electron-rich iron centers, the effect is not always straightforward and can be unpredictable when compared to silyl-substituted variants. rsc.org

Stabilization of Reactive Species: Extremely bulky ligands, such as 1,2,4-tri-tert-butylcyclopentadienyl, are known to stabilize highly unsaturated or unusual species, like dinitrogen iron complexes, that are not accessible with the Cp* ligand. wikipedia.org The di-tert-butylcyclopentadienyl ligand occupies an intermediate space, providing significant kinetic stabilization for certain reactive species without the extreme bulk of its tri-substituted counterpart. unt.eduescholarship.org This allows for the isolation of base-free titanocenes that are reactive toward small molecules. unt.eduescholarship.org

A comparison of key parameters for different cyclopentadienyl ligands is presented below.

| Ligand | Common Abbreviation | Key Feature | Impact on Metal Center |

| Cyclopentadienyl | Cp | Unsubstituted parent ligand | Baseline for comparison |

| Pentamethylcyclopentadienyl | Cp* | Five methyl groups, strong donor | Increased stability and solubility nih.gov |

| Di-tert-butylcyclopentadienyl | Cp'', Cpt | Two bulky tert-butyl groups | High, directed steric bulk, strong donor rsc.org |

| 1,2,4-Tri-tert-butylcyclopentadienyl | Cp''' | Three bulky tert-butyl groups | Extreme steric hindrance, stabilizes unusual species wikipedia.org |

| Trimethylsilylcyclopentadienyl | Cp' | One SiMe3 group | Can modify electronic properties differently than alkyl groups rsc.org |

Group 4 Transition Metal Complexes (Ti, Zr, Hf)

The di-tert-butylcyclopentadienyl ligand has been employed to create Group 4 metallocenes with unique reactivity, largely driven by the steric space afforded by the ligands.

The synthesis of di-tert-butylcyclopentadienyl metallocene dichlorides of titanium, zirconium, and hafnium generally follows established transmetalation routes. A common method involves reacting the appropriate Group 4 metal tetrachloride (MCl₄) with two equivalents of a salt of this compound, such as the lithium or sodium salt.

A general synthetic scheme is as follows: 2 (tBu₂C₅H₃)Li + MCl₄ → (η⁵-tBu₂C₅H₃)₂MCl₂ + 2 LiCl (where M = Ti, Zr, Hf)

The resulting metallocene dichlorides, [ (tBu₂C₅H₃)₂MCl₂ ], serve as stable, isolable precursors for a wide range of derivatives.

Structural characterization by X-ray crystallography reveals a distorted tetrahedral geometry around the metal center, typical for bent metallocenes. cdnsciencepub.com Key structural parameters for titanocene (B72419) dichloride, a representative example, are provided below for comparison. The bulky tert-butyl groups on the Cp rings lead to specific intramolecular distances and angles that define the reactivity of these complexes.

| Complex | M-Cl Average Bond Length (Å) | M-Cp (centroid) Average Distance (Å) | Cl-M-Cl Angle (°) | Cp-M-Cp (centroid) Angle (°) |

| (C₅H₅)₂TiCl₂ | 2.364 | 2.058 | ~94.5 | ~131 |

Note: Data for the parent (C₅H₅)₂TiCl₂ is provided as a baseline. cdnsciencepub.com Specific values for the di-tert-butyl derivatives would show slight variations based on steric pressure.

A significant feature of the di-tert-butylcyclopentadienyl ligand system is its ability to kinetically stabilize low-valent, base-free metallocenes of Group 4 metals. escholarship.org For example, a base-free titanocene featuring di-tert-butylcyclopentadienyl ligands has been prepared and its reactivity towards small molecules investigated. unt.eduescholarship.org These coordinatively unsaturated species are highly reactive.

The reactivity of these systems contrasts with less sterically hindered analogues, which might form dimers or require coordinating solvents or bases for stability. The large steric profile of the Cp'' ligands prevents intermolecular decomposition pathways, allowing the monomeric, reactive metallocene to be studied. Such complexes are of interest for their potential to activate small, typically inert molecules. For instance, reactions with dihydrogen (H₂) can lead to hydride formation, while reactions with ethylene (B1197577) (C₂H₄) can result in metallacyclopropane intermediates or polymerization, depending on the conditions. vdoc.pub

The precursor metallocene dichlorides, [ (tBu₂C₅H₃)₂MCl₂ ], are versatile starting materials for hydride and alkyl derivatives.

Hydride Derivatives: Hydride complexes can be synthesized by treating the corresponding dichloride with a suitable hydride source, such as lithium aluminum hydride (LiAlH₄). rsc.org The resulting dihydrides or monohydrido chlorides are often highly reactive species themselves, playing a key role as precatalysts in various transformations, including olefin polymerization. researchgate.net A general reaction is: [ (tBu₂C₅H₃)₂MCl₂ ] + 2 LiAlH₄ → [ (tBu₂C₅H₃)₂MH₂ ] + 2 LiCl + 2 AlH₃

Alkyl Derivatives: Alkyl derivatives are readily prepared through the reaction of the dichloride complexes with organolithium or Grignard reagents. caltech.edu For example, reaction with two equivalents of methyllithium would yield the corresponding dimethyl complex. These alkyl complexes are central to the catalytic chemistry of Group 4 metallocenes, particularly in Ziegler-Natta type olefin polymerization. researchgate.netcaltech.edu The steric environment created by the di-tert-butylcyclopentadienyl ligands directly influences the catalytic activity and the properties of the resulting polymer, such as its tacticity and molecular weight. acs.org

Lanthanide Complexes

The synthesis of both divalent and trivalent lanthanide complexes incorporating the 1,3-di-tert-butylcyclopentadienyl (Cptt) ligand has been successfully achieved. researchgate.netchemrxiv.org Trivalent complexes, [Ln(Cptt)₃], are typically prepared via salt metathesis reactions between three equivalents of KCptt and the corresponding lanthanide trichloride (B1173362) (LnCl₃). researchgate.netchemrxiv.org

The synthesis of the more unusual divalent lanthanide complexes, [K(2.2.2-cryptand)][Ln(Cptt)₃] (for Ln = La, Ce, Pr, Nd), is accomplished through the reduction of the parent trivalent [Ln(Cptt)₃] complexes. researchgate.netchemrxiv.org This reduction is carried out using potassium graphite (B72142) (KC₈) in the presence of 2.2.2-cryptand at low temperatures (-30 °C). researchgate.netchemrxiv.org The bulky Cptt ligands are crucial for kinetically stabilizing these non-classical early Ln(II) ions. researchgate.net The use of Schlenk line techniques is often preferred over glovebox methods for the preparation of these temperature-sensitive divalent complexes. researchgate.netchemrxiv.org

| Complex Type | Lanthanide (Ln) | Synthetic Method | Key Feature |

| Trivalent: [Ln(Cptt)₃] | La, Ce, Pr, Nd, Sm | Salt metathesis: 3 KCptt + LnCl₃ | Precursors for divalent complexes. researchgate.netchemrxiv.org |

| Divalent: [K(2.2.2-cryptand)][Ln(Cptt)₃] | La, Ce, Pr, Nd | Reduction of [Ln(Cptt)₃] with KC₈ and 2.2.2-cryptand | Stabilization of non-classical early Ln(II) ions. researchgate.netchemrxiv.org |

Spectroscopic techniques, particularly UV-Vis-NIR and Electron Paramagnetic Resonance (EPR) spectroscopy, are vital for elucidating the electronic structures of these lanthanide complexes. researchgate.netresearchgate.net The UV-Vis-NIR spectra of the divalent [Ln(Cptt)₃]⁻ anions are dominated by intense charge-transfer bands and 4f-5d transitions in the visible region, while the expected weak f-f transitions are often not observed. researchgate.netresearchgate.net

EPR spectroscopy is particularly informative for understanding the electronic configuration of these complexes. For the La(II) complex, [K(2.2.2-cryptand)][La(Cptt)₃], the EPR spectrum is consistent with a 4f⁰5d¹ electronic configuration. researchgate.netchemrxiv.org This is confirmed by an axial spectrum showing hyperfine coupling to the ¹³⁹La nucleus (I = 7/2). researchgate.netnih.gov This 5d¹ ground state is a hallmark of these non-classical La(II) complexes. nih.gov For other early lanthanide(II) complexes in this series (Ce, Pr, Nd), the combination of spectroscopic data also indicates a 4fⁿ5d¹ electron configuration. researchgate.netchemrxiv.org Pulsed EPR studies have shown that these La(II) complexes exhibit long spin-lattice relaxation and phase memory times, making them potential candidates for use as qudits in quantum information processing. nih.gov

| Complex | Spectroscopic Technique | Key Finding | Electronic Configuration |

| [K(2.2.2-cryptand)][La(Cptt)₃] | EPR, UV-Vis-NIR | Hyperfine coupling to ¹³⁹La, intense 4f-5d transitions. researchgate.netresearchgate.netnih.gov | 4f⁰5d¹ |

| [K(2.2.2-cryptand)][Ln(Cptt)₃] (Ln = Ce, Pr, Nd) | UV-Vis-NIR | Intense charge transfer and 4f-5d bands. researchgate.netchemrxiv.org | 4fⁿ5d¹ |

Main Group Metal Complexes (e.g., Mg, Sn, Tl)

Main group metal complexes of the di-tert-butylcyclopentadienyl ligand are valuable as ligand transfer reagents in organometallic synthesis. researchgate.net For example, new tin and thallium reagents capable of transferring the 1,2-di-tert-butylcyclopentadienyl moiety have been prepared and utilized to synthesize transition metal organometallic complexes. researchgate.net

The synthesis of these reagents is often straightforward. Lithium 1,2-di-tert-butylcyclopentadienide can react cleanly with trimethyltin (B158744) chloride (SnClMe₃) to yield 2,3-di-tert-butyl-5-trimethylstannyl-1,3-cyclopentadiene. researchgate.net This tin compound can then be used to transfer the di-tert-butylcyclopentadienyl ligand to a transition metal, as demonstrated by its reaction with Re(CO)₅Br to form the half-sandwich complex [Re(η⁵-C₅H₃(1,2-But)₂)(CO)₃]. researchgate.net These main group reagents provide a convenient and selective route for the introduction of the bulky di-tert-butylcyclopentadienyl ligand to a wide range of metal centers, facilitating the exploration of their coordination chemistry and catalytic applications.

| Main Group Reagent | Synthesis | Application | Example of Transferred Complex |

| 2,3-di-tert-butyl-5-trimethylstannyl-1,3-cyclopentadiene | Li[C₅H₃(1,2-But)₂] + SnClMe₃ | Transfer of the 1,2-di-tert-butylcyclopentadienyl ligand. researchgate.net | [Re(η⁵-C₅H₃(1,2-But)₂)(CO)₃] |

| Thallium 1,2-di-tert-butylcyclopentadienide | Not specified | Transfer of the 1,2-di-tert-butylcyclopentadienyl ligand. researchgate.net | Not specified |

Reactivity Profiles of Di Tert Butylcyclopentadiene and Its Metal Derivatives

Alkylation Reactions and Formation of Higher Substituted Cyclopentadienes

Di-tert-butylcyclopentadiene serves as a precursor for the synthesis of more sterically demanding cyclopentadienyl (B1206354) ligands through further alkylation. The conjugate base of this compound, formed by deprotonation with a strong base like sodium hydride, readily reacts with alkyl halides. For instance, treatment with a third equivalent of tert-butyl bromide yields 1,3,5-tri-tert-butylcyclopentadiene. wikipedia.orgwikipedia.org This stepwise alkylation allows for the controlled introduction of bulky substituents, which in turn influences the structure and reactivity of the resulting metal complexes. wikipedia.org

The synthesis of this compound itself is often achieved through the alkylation of cyclopentadiene (B3395910) with tert-butyl bromide under phase-transfer conditions. wikipedia.orgvulcanchem.com The reaction of the corresponding lithium salt of this compound with methyllithium (B1224462) in ether, followed by quenching with water, also produces this compound. google.comgoogle.com

The formation of higher substituted cyclopentadienes is not limited to tert-butyl groups. Other alkyl and functionalized groups can be introduced, leading to a diverse library of bulky cyclopentadienyl ligands. researchgate.netnih.gov These ligands are crucial in organometallic chemistry for stabilizing metal centers in unusual oxidation states or with low coordination numbers. wikipedia.org

Table 1: Examples of Alkylation Reactions of Cyclopentadiene Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Cyclopentadiene | tert-butyl bromide, phase-transfer catalyst | This compound | wikipedia.orgvulcanchem.com |

Cycloaddition Reactions (e.g., Diels-Alder)

This compound and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org However, the bulky tert-butyl groups can sterically hinder the approach of the dienophile, affecting the reaction's feasibility and outcome.

In some cases, this compound can act as the diene component. For instance, a phospha-analogue, 1,3-diphospha-2,4,5-tri-t-butylcyclopentadiene, acts as the diene in a [4+2] cycloaddition with 1,2,4-triphospha-3,5-di-t-butylcyclopentadiene serving as the dienophile. rsc.orgrsc.orgresearchgate.net

Conversely, attempts to react this compound with chalcone (B49325) in the presence of pyrrolidine (B122466) were unsuccessful, highlighting the steric hindrance. acs.orgnih.gov The activation of this compound with a strong base like sodium methoxide (B1231860) can, however, facilitate its reaction to form pentafulvenes. acs.orgnih.gov The Diels-Alder reaction is a powerful tool for constructing six-membered rings and has been widely applied in the synthesis of complex organic molecules and materials. wikipedia.orgresearchgate.net

Table 2: Cycloaddition Reactions Involving this compound Analogues

| Diene | Dienophile | Product Type | Reference(s) |

|---|---|---|---|

| 1,3-Diphospha-2,4,5-tri-t-butylcyclopentadiene | 1,2,4-Triphospha-3,5-di-t-butylcyclopentadiene | Cage Compound | rsc.orgrsc.orgresearchgate.net |

| This compound | Chalcone | No reaction observed | acs.orgnih.gov |

Reactions with Elemental Chalcogens (Sulfur, Selenium)

This compound and its metal derivatives exhibit reactivity towards elemental chalcogens like sulfur and selenium. The reaction of this compound with excess potassium tert-butoxide in the presence of elemental sulfur or selenium leads to the formation of cyclopentadienes bridged by sulfur or selenium atoms. chemicalbook.com These reactions can form dithioketal or diselenoketal functionalities. chemicalbook.com For example, this compound can be used to prepare 2,5,4′,6′-tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b] wikipedia.orgCurrent time information in Bangalore, IN.diselena-2,4-diene. chemicalbook.com

Organometallic complexes of this compound also react with chalcogens. The iron dimer [(1,3-t-Bu2C5H3)Fe(CO)2]2 reacts with elemental selenium to form an organoiron selenide. tandfonline.com Similarly, the ruthenium dimer [(1,3-'Bu,-C,H,)Ru(CO),], reacts with elemental sulfur or selenium to produce organoruthenium polysulfides and polyselenides. researchgate.net The uranium metallocene [η5-1,2,4-(Me3C)3C5H2]2U(bipy) reacts with an excess of elemental selenium to yield a tetranuclear uranium selenium cluster. acs.org

Table 3: Reactions of this compound and its Derivatives with Chalcogens

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | Potassium tert-butoxide, Elemental Sulfur | Sulfur-bridged cyclopentadienes | chemicalbook.com |

| This compound | Potassium tert-butoxide, Elemental Selenium | Selenium-bridged cyclopentadienes | chemicalbook.com |

| [(1,3-t-Bu2C5H3)Fe(CO)2]2 | Elemental Selenium | Organoiron selenide | tandfonline.com |

| [(1,3-'Bu,-C,H,)Ru(CO),], | Elemental Sulfur or Selenium | Organoruthenium polysulfides/polyselenides | researchgate.net |

| [η5-1,2,4-(Me3C)3C5H2]2U(bipy) | Elemental Selenium | Uranium selenium cluster | acs.org |

Nucleophilic and Electrophilic Transformations of this compound Adducts

The adducts of this compound, particularly its metal complexes, undergo a variety of nucleophilic and electrophilic transformations. The bulky di-tert-butylcyclopentadienyl ligand often plays a crucial role in stabilizing the metal center and influencing the course of these reactions.

Nucleophilic substitution is a common reaction for metal halide complexes. For example, the chloride ligand in [1,3-(Me3C)2C5H3]2TiCl can be replaced by other groups like methyl, hydride, or hydroxide (B78521). acs.org Similarly, the reaction of lithium 1,2-di-tert-butylcyclopentadienide with SnClMe3 results in the formation of a trimethylstannyl-substituted cyclopentadiene. researchgate.net The anions derived from di-tert-butylcyclopentadienyl metal sulfide (B99878) complexes, such as [Cp2 ttZr(μ-S)2M(CO)2]− (where M = Rh, Ir and Cptt = η5-1,3-di-tert-butylcyclopentadienyl), can act as versatile precursors in reactions with electrophiles like [AuCl(PPh3)] to form heterotrimetallic complexes. csic.es

Electrophilic attack can occur on the cyclopentadienyl ring itself, although this is less common due to the electron-donating nature of the alkyl groups. More frequently, the metal center in a di-tert-butylcyclopentadienyl complex can exhibit nucleophilic character. For instance, the base-free titanocene (B72419), [1,3-(Me3C)2C5H3]2Ti, reacts with electrophiles like H2, C2H4, and PhC≡CPh. acs.org The reaction with dinitrogen (N2) is also observed, forming a dinitrogen adduct. acs.org

The steric bulk of the di-tert-butylcyclopentadienyl ligand can also lead to unusual reactivity. For example, while less sterically hindered uranium bipyridyl metallocenes undergo C-C coupling with Ph2CS, the more encumbered [η5-1,2,4-(Me3C)3C5H2]2U(bipy) reacts to form a disulfido species. acs.org

Table 4: Nucleophilic and Electrophilic Reactions of this compound Adducts

| Starting Material | Reagent | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| [1,3-(Me3C)2C5H3]2TiCl | MeLi | Nucleophilic Substitution | [1,3-(Me3C)2C5H3]2TiMe | acs.org |

| Lithium 1,2-di-tert-butylcyclopentadienide | SnClMe3 | Nucleophilic Substitution | 2,3-di-tert-butyl-5-trimethylstannyl-1,3-cyclopentadiene | researchgate.net |

| [Cp2 ttZr(μ-S)2Ir(CO)2]− | [AuCl(PPh3)] | Nucleophilic Attack on Electrophile | [Cp2 ttZr(μ-S)2(Ir(CO)2}{Au(PPh3)}] | csic.es |

| [1,3-(Me3C)2C5H3]2Ti | H2 | Electrophilic Addition to Metal | [1,3-(Me3C)2C5H3]2TiH2 | acs.org |

| [η5-1,2,4-(Me3C)3C5H2]2U(bipy) | Ph2CS | Reaction with Electrophile | Disulfido complex | acs.org |

Catalytic Applications of Di Tert Butylcyclopentadienyl Ligands

Olefin Polymerization Catalysis

Ziegler-Natta (ZN) catalysts are fundamental to the production of polyolefins. wikipedia.orgnih.gov These systems typically consist of a transition metal compound from Group 4, such as titanium or zirconium, and a main group organometallic cocatalyst, like an organoaluminum compound. wikipedia.org Homogeneous ZN catalysts, often called metallocene catalysts, utilize a transition metal complex containing one or more cyclopentadienyl (B1206354) (Cp) ring ligands. wikipedia.orggoogle.com

The di-tert-butylcyclopentadienyl ligand (Cpt) is employed in this context as a crucial component of metallocene catalysts. wikipedia.org Di-tert-butylcyclopentadiene serves as the precursor to the ligand, which is then coordinated to metals like titanium to form catalytically active species such as ((Me₃C)₂C₅H₃)TiCl₃. wikipedia.org The substitution of bulky tert-butyl groups on the cyclopentadienyl ring is a key strategy for tuning the catalyst's performance. behinpolymerco.com These substituents modify the spatial and electronic environment around the metal center, which is essential for controlling the polymerization process. behinpolymerco.com For instance, zirconium-based complexes like (C₅H₃-1,3-tBu₂)(C₅H₅)ZrCl₂ are utilized in α-olefin polymerization, where the bulky ligand structure is a determining factor for the properties of the resulting polymer. researchgate.net

The primary influence of the di-tert-butylcyclopentadienyl ligand in olefin polymerization is the control of selectivity, particularly the stereochemistry (tacticity) of the polymer. researchgate.netgoogle.com.pg The steric bulk of the tert-butyl groups on the cyclopentadienyl ring directs the incoming monomer to coordinate to the metal center in a specific orientation, thereby controlling the stereochemical sequence of the growing polymer chain. google.com.pg

Table 1: Influence of Cyclopentadienyl Ligand Substitution on Polypropylene Tacticity This table provides illustrative examples of how substituents on cyclopentadienyl ligands in metallocene catalysts affect the stereochemistry of the resulting polypropylene.

| Catalyst Precursor | Ligand Substituent | Resulting Polymer Tacticity | Reference |

|---|---|---|---|

| Isopropylidene(3-methylcyclopentadienyl)(fluorenyl)zirconium dichloride | Methyl | Hemiisotactic | google.com.pg |

| Isopropylidene(3-t-butylcyclopentadienyl)(fluorenyl)zirconium dichloride | tert-Butyl | Isotactic | google.com.pg |

| Ph₂C(Oct)(C₅H₄)ZrCl₂ / MAO | Unsubstituted Cp | Syndiotactic | caltech.edu |

C–H Activation Catalysis

In recent years, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A significant challenge in these reactions is controlling the regioselectivity, especially during the migratory insertion of unsaturated coupling partners like alkenes and alkynes. rsc.orgscispace.com The development of specialized cyclopentadienyl ligands has been instrumental in addressing this challenge. rsc.org

The di-tert-butylcyclopentadienyl (Cpt) ligand has proven to be exceptionally effective in enhancing regioselectivity in Rh(III)-catalyzed transformations. rsc.orgnih.gov When compared to the commonly used pentamethylcyclopentadienyl (Cp) ligand, the sterically demanding Cpt ligand often delivers significantly higher regioselectivity. nih.govnih.gov For example, in reactions where CpRh(III) catalysts provide products with low or modest selectivity, switching to a CptRh(III) catalyst can lead to the formation of a single regioisomer with excellent selectivity. nih.govrsc.org This improvement is attributed to the anisotropic steric environment created by the 1,3-di-tert-butyl substitution pattern on the Cp ring. nih.gov

The enhanced selectivity imparted by the Cpt ligand has been successfully applied to the synthesis of various valuable heterocyclic scaffolds.

Dihydroisoquinolones: The coupling of O-pivaloyl benzhydroxamic acids with aliphatic alkenes to produce dihydroisoquinolones is a key application. While the standard [Cp*RhCl₂]₂ catalyst yields products with low regioselectivity, the use of the [CptRhCl₂]₂ precatalyst furnishes the desired dihydroisoquinolones with excellent regioselectivity (often 15:1 or greater). rsc.orgnih.govrsc.org This method is tolerant of a range of substituents on both the benzhydroxamic acid and the alkene. nih.gov

Pyridones and Pyridines: The Cpt ligand is also crucial for the regioselective synthesis of pyridones via the coupling of acrylamides with unsymmetrical alkynes. scispace.comnih.govrsc.org In these reactions, the regioselectivity of the alkyne insertion is often poor with Cp* catalysts, but improves significantly when a CptRh(III) catalyst is used. scispace.comnih.gov This allows for the synthesis of highly substituted pyridones that are common motifs in biologically active molecules. nih.gov Similarly, in the synthesis of pyridines from α,β-unsaturated oximes and alkynes, the Cpt and Cp* ligands can offer complementary selectivity, allowing for controlled access to different regioisomeric products. rsc.orgresearchgate.net

Table 2: Comparison of Cp* and Cpt Ligands in Rh(III)-Catalyzed Heterocycle Synthesis This table summarizes the regioselectivity outcomes for the synthesis of dihydroisoquinolones and pyridones using rhodium catalysts bearing either the Cp or the more sterically hindered Cpt ligand.*

| Reaction Type | Substrates | Catalyst | Regioselectivity (Major:Minor) | Reference |

|---|---|---|---|---|

| Dihydroisoquinolone Synthesis | Benzhydroxamic acid + 1-Decene | [Cp*RhCl₂]₂ | 2.4 : 1 | nih.gov |

| Dihydroisoquinolone Synthesis | Benzhydroxamic acid + 1-Decene | [CptRhCl₂]₂ | 15 : 1 | nih.gov |

| Pyridone Synthesis | Acrylamide + 1-Phenyl-1-propyne | Cp*Rh(MeCN)₃₂ | 6 : 1 | scispace.comnih.gov |

| Pyridone Synthesis | Acrylamide + 1-Phenyl-1-propyne | CptRh(MeCN)₃₂ | >20 : 1 | scispace.comnih.gov |

Ligand Sterics in Modulating Migratory Insertion Regioselectivity

The dramatic improvement in regioselectivity observed with CptRh(III) catalysts is a direct consequence of the ligand's steric properties influencing the migratory insertion step. nih.govrsc.org Migratory insertion of an unsymmetrical alkene or alkyne into the rhodacycle intermediate can, in principle, lead to two different regioisomers. rsc.org The steric bulk of the tert-butyl groups on the Cpt ligand creates a highly constrained environment around the metal center. rsc.orgnih.gov

In the synthesis of dihydroisoquinolones from alkenes, it is proposed that the alkene coordinates to the rhodium center in a way that minimizes steric clashes with the bulky tert-butyl groups. rsc.org Subsequent migratory insertion from this preferred orientation favors the transition state that places the larger substituent on the alkene away from the ligand. nih.govrsc.org This results in the selective formation of one regioisomer, whereas with the less sterically demanding Cp* ligand, the energy difference between the two possible insertion pathways is small, leading to poor selectivity. nih.govrsc.org A similar principle applies to the insertion of unsymmetrical alkynes in pyridone synthesis, where strong steric interactions between the Cpt ligand and the alkyne substituents dictate the regiochemical outcome. scispace.comnih.gov This ligand-controlled regioselectivity allows for the synthesis of specific isomers that would be difficult to access otherwise. rsc.org

Advanced Characterization and Theoretical Investigations

Spectroscopic Techniques for Structural and Electronic Elucidation

For instance, in a di-iron trihydride complex supported by a bis-cyclopentadienyl ligand framework incorporating di-tert-butylcyclopentadiene, the ¹H NMR spectrum in benzene-d₆ at 298 K shows distinct signals for the cyclopentadienyl (B1206354) protons at 4.57 ppm and 3.02 ppm. nih.gov The tert-butyl protons appear as sharp singlets at 1.56 ppm and 1.34 ppm, indicating a magnetically equivalent environment for the methyl groups. nih.gov The corresponding ¹³C{¹H} NMR spectrum displays a series of resonances that can be assigned to the various carbon atoms within the ligand framework. nih.gov

In paramagnetic complexes, such as those involving lanthanide(II) ions, obtaining well-resolved NMR spectra can be challenging due to significant line broadening. chemrxiv.org Attempts to characterize [K(2.2.2-cryptand)][La(Cptt)₃] by ¹H and ¹³C NMR at low temperatures were hampered by the compound's paramagnetism and thermal sensitivity, with only signals for the cryptand and the precursor complex being observed. chemrxiv.org However, in some cases, paramagnetic NMR can provide insights into the electronic structure. For example, the ¹H NMR spectrum of tris(di-t-butylcyclopentadienyl)cerium shows broad, shifted resonances characteristic of paramagnetic species. unt.edu

Table 1: Selected ¹H and ¹³C NMR Data for a Di-iron Trihydride Complex with a Di-tert-butylcyclopentadienyl Ligand nih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.57 | s | CpH |

| ¹H | 3.02 | s | CpH |

| ¹H | 1.56 | s | tBu |

| ¹H | 1.36 | s | tBu |

| ¹³C{¹H} | 103.7 | - | Cp |

| ¹³C{¹H} | 97.0 | - | Cp |

| ¹³C{¹H} | 33.5 | - | C(tBu) |

| ¹³C{¹H} | 32.7 | - | C(tBu) |

| ¹³C{¹H} | 31.9 | - | C(CH₃)₃ |

| ¹³C{¹H} | 30.0 | - | C(CH₃)₃ |

Solvent: Benzene-d₆, Temperature: 298 K

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has provided definitive structural evidence for a vast array of di-tert-butylcyclopentadienyl complexes, revealing key details about bond lengths, bond angles, and intermolecular interactions.

For example, the solid-state structure of a (1,3-di-tert-butyl-η⁵-cyclopentadienyl)trimethylhafnium(IV) complex, [HfMe₃(η⁵-C₅H₃-1,3-tBu₂)], was determined to have a classic "three-legged piano-stool" geometry. researchgate.net The tert-butyl groups were found to be slightly displaced from the least-squares plane of the cyclopentadienyl ring. researchgate.net Similarly, X-ray diffraction analysis of rhodocenium complexes bearing the 1,2,3-tri-tert-butylcyclopentadienyl ligand revealed that steric strain is accommodated through in-plane distortions of the ligand's bond lengths and angles. capes.gov.br

In lanthanide chemistry, the molecular structures of a series of non-classical early lanthanide(II) tris(di-tert-butylcyclopentadienyl) complexes, [K(2.2.2-cryptand)][Ln(Cptt)₃] (Ln = La, Ce, Pr, Nd), have been elucidated. chemrxiv.orgresearchgate.net These studies confirmed the trigonal planar coordination geometry around the lanthanide(II) centers. researchgate.net The diffraction data for these complexes were noted to be of generally low resolution, which can be a consequence of their thermal sensitivity. chemrxiv.orgresearchgate.net

Table 2: Selected Crystallographic Data for [HfMe₃(η⁵-C₅H₃-1,3-tBu₂)] researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (10) |

| b (Å) | 12.1891 (12) |

| c (Å) | 15.2341 (15) |

| β (°) | 98.987 (2) |

| Volume (ų) | 1852.1 (3) |

Data collected at 100 K

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals and many transition metal and lanthanide complexes. For di-tert-butylcyclopentadienyl complexes with paramagnetic centers, EPR provides detailed information about the electronic ground state, g-values, and hyperfine interactions with magnetic nuclei.

Pulsed EPR studies on the La(II) complex [K(2.2.2-cryptand)][La(Cptt)₃] have demonstrated long spin-lattice relaxation (T₁) and phase memory (Tₘ) times. nih.gov The pattern of g-values (g_z ≈ g_e > g_x,y) is consistent with a 5d_z² ground state. nih.gov The ability to coherently manipulate the eight hyperfine transitions of the ¹³⁹La nucleus (I = 7/2) makes this molecule a potential candidate for a multi-level quantum system (qudit). nih.gov

Continuous-wave (c.w.) EPR spectroscopy has been used to characterize other lanthanide(II) complexes. For instance, an in situ prepared sample of [K(2.2.2-cryptand)][La(Cptt)₃] in a frozen solution at 40 K exhibited a spectrum with two sets of eight-line hyperfine patterns due to coupling with the ¹³⁹La nucleus. researchgate.net In contrast, the EPR spectra for the cerium and neodymium analogues were dominated by signals from their trivalent precursors. chemrxiv.org The study of a Ti³⁺-Al heterobimetallic complex, Cptt₂ThH₃AlCTMS₃, utilized EPR and ENDOR spectroscopy to map the spin distribution, revealing significant spin density on the aluminum ion, suggesting a direct orbital overlap and covalent interaction between thorium and aluminum. acs.orgnih.govacs.org

Computational Chemistry Methodologies

Density Functional Theory (DFT) has become an essential tool for investigating the molecular and electronic structures of di-tert-butylcyclopentadienyl complexes. DFT calculations can predict geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental findings.

DFT calculations on reduced sandwich complexes containing redox-active cyclopentadienyl ligands derived from this compound confirmed that the spin density is primarily delocalized over the ligand center (70-90%). chemrxiv.org This supports the characterization of these systems as having ligand-centered radicals. chemrxiv.org In studies of lanthanide(II) tris(cyclopentadienyl) complexes, DFT calculations have been used to analyze the electronic structure, indicating a 4fⁿ5d¹ electron configuration for the early lanthanides. researchgate.net Furthermore, DFT has been employed to investigate reaction mechanisms, such as the copper-catalyzed tandem arylation-cyclization reactions, providing detailed energy profiles for different pathways. beilstein-journals.org

While less computationally intensive than DFT, semi-empirical methods can still provide valuable qualitative insights, particularly for modeling reaction pathways in large molecular systems. These methods use a simplified Hamiltonian and parameters derived from experimental data to approximate solutions to the Schrödinger equation. core.ac.uk

In the context of di-tert-butylcyclopentadienyl chemistry, semi-empirical methods have been applied to model reaction pathways. chemrxiv.org For example, they can be used to explore the potential energy surfaces of complex reactions, helping to identify plausible intermediates and transition states. While modern computational studies often favor the higher accuracy of DFT, semi-empirical methods remain a useful tool for initial explorations of complex reaction mechanisms. chemrxiv.orgcore.ac.uk

Investigation of Steric Strain and Conformational Dynamics

The presence of two bulky tertiary-butyl groups on the cyclopentadienyl ring in this compound introduces significant steric strain and dictates its unique conformational dynamics. The sheer size of the tert-butyl substituents forces distortions in the molecule's geometry and influences the rotational freedom and orientation of the substituent groups. These steric effects are fundamental to the chemical and physical properties of this compound and its derivatives, particularly in the context of organometallic chemistry where it serves as a ligand.

Research into the steric and conformational properties of this compound and its metal complexes has employed a combination of advanced characterization techniques, including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Detailed Research Findings on Steric Hindrance

X-ray crystallography studies on metal complexes incorporating di-tert-butylcyclopentadienyl ligands provide direct evidence of steric strain through observable distortions in bond lengths and angles. For instance, in complexes, the steric strain is often relieved through in-plane distortions of the cyclopentadienyl ring's bond lengths and angles. capes.gov.br

In a notable study of (1,3-di-tert-butyl-η⁵-cyclopentadienyl)trimethylhafnium(IV), the steric crowding forces the carbon atoms of the two tert-butyl groups to be displaced from the least-squares plane of the cyclopentadienyl (Cp) ring. researchgate.net This out-of-plane deviation is a clear indicator of the strain imposed by the bulky substituents.

| Parameter | Value | Reference |

| Displacement of C(tBu1) from Cp plane | 0.132 (5) Å | researchgate.net |

| Displacement of C(tBu2) from Cp plane | 0.154 (6) Å | researchgate.net |

This interactive table presents data on the out-of-plane displacement of the tert-butyl group carbon atoms from the cyclopentadienyl ring plane in a hafnium complex, illustrating steric strain.

Further structural insights come from related sterically encumbered cyclopentadienyl ligands. While not this compound itself, the structural analysis of a penta-terphenyl cyclopentadienyl ligand shows significant deviation from coplanarity, with cyclopentadiene-to-arene plane-to-plane twist angles ranging from 18.0° to 87.8°. researchgate.net This highlights the general principle that bulky substituents enforce a three-dimensional structure to minimize steric repulsion. researchgate.net The bond lengths within the cyclopentadienyl ring of such strained systems also reflect these distortions. researchgate.netnih.gov

| Bond | Bond Length (Å) | Molecule | Reference |

| C1–C2 | 1.5173(17) | Penta-terphenyl Cyclopentadiene (B3395910) | researchgate.net |

| C2–C3 | 1.3599(17) | Penta-terphenyl Cyclopentadiene | researchgate.net |

| C3–C4 | 1.4741(18) | Penta-terphenyl Cyclopentadiene | researchgate.net |

| C4–C5 | 1.3592(17) | Penta-terphenyl Cyclopentadiene | researchgate.net |

| C5–C1 | 1.5200(17) | Penta-terphenyl Cyclopentadiene | researchgate.net |

This interactive table displays selected bond lengths from a related bulky cyclopentadienyl derivative, demonstrating the typical bond length variations within the strained five-membered ring.

Conformational Dynamics and Isomerism

This compound typically exists as a mixture of isomers, most commonly the 1,3- and 1,4-isomers. acs.orgnih.gov The relative stability and interconversion of these isomers are key aspects of the compound's conformational dynamics. The activation of this compound for certain reactions, such as pentafulvene formation, can be dependent on the specific isomer and the reaction conditions. acs.orgnih.gov

The dynamic behavior extends to its organometallic derivatives. In studies of bis(tri-tert-butylcyclopentadienyl)cerium complexes, for example, paramagnetic signals in NMR spectra revealed dynamic processes. escholarship.org These were attributed to the slowing of the librational (oscillatory) motions of the cyclopentadienyl rings about their pseudo-C₅ axes, demonstrating that the bulky substituents create a significant barrier to free rotation even when coordinated to a metal center. escholarship.org

In some instances, the conformational dynamics are linked to processes like racemization. For the complex bis(tris(tert-butyl)cyclopentadienyl)neodymium(III) iodide, the dynamic process observed in solution was conditioned by racemization, for which a Gibbs activation energy was determined. rsc.orgresearchgate.net

| Process | Parameter | Value | Compound | Reference |

| Racemization | Gibbs Activation Energy (ΔG‡₂₉₈) | 58 ± 3 kJ mol⁻¹ | [Cp′′′₂NdI] | rsc.org |

This interactive table shows the Gibbs activation energy for the racemization process in a related tris(tert-butyl)cyclopentadienyl complex, quantifying the energy barrier for this conformational change.

Computational studies using methods like the PM3 semiempirical Hamiltonian and Density Functional Theory (DFT) have been instrumental in understanding the electronic structure and reaction pathways, which are intrinsically linked to the steric and conformational properties of these bulky ligands. capes.gov.bracs.org These theoretical investigations complement experimental findings, providing a more complete picture of how steric strain influences the molecule's behavior. For example, computational studies on related systems have helped to elucidate differences in reaction mechanisms compared to less sterically hindered analogues. acs.org

Future Prospects in Di Tert Butylcyclopentadiene Research

Innovation in Synthetic Methodologies and Isomer Control

While di-tert-butylcyclopentadiene is a known compound, prepared through methods like the alkylation of cyclopentadiene (B3395910) with tert-butyl bromide, future efforts will likely focus on developing more efficient, selective, and scalable synthetic routes. wikipedia.org A key challenge lies in controlling the isomeric distribution of the this compound product. The relative positions of the bulky tert-butyl groups significantly influence the steric and electronic properties of the resulting metal complexes.

Future synthetic innovations may include:

Catalyst-Controlled Alkylation: Development of new catalytic systems that can direct the alkylation of the cyclopentadiene ring to produce a specific, desired isomer of this compound with high selectivity.

Post-Synthetic Isomerization: Exploring methods to isomerize less desirable, kinetically favored products into the thermodynamically more stable and synthetically more useful isomers. This could involve thermal or catalyst-mediated processes.

Novel Precursors and Building Blocks: Investigating alternative starting materials and synthetic strategies that bypass the direct alkylation of cyclopentadiene, potentially offering greater control over the final substitution pattern. For instance, ring-closing metathesis or annulation reactions of elaborately designed acyclic precursors could provide access to specific isomers. researchgate.net

Control over isomerism is critical as it directly impacts the performance of the resulting metallocene catalysts in applications such as olefin polymerization. wikipedia.org

Discovery of Novel Coordination Modes and Metal-Ligand Architectures

The bulky tert-butyl groups of the Cptt ligand create a unique steric environment around the metal center, which can lead to the formation of unusual coordination complexes and novel metal-ligand architectures. Future research is expected to exploit these steric properties to stabilize reactive species and access unprecedented molecular structures. nih.gov

Areas of exploration include:

Low-Coordinate Metal Complexes: The significant steric bulk of the Cptt ligand is ideal for stabilizing low-coordinate metal centers, which are often highly reactive and catalytically active. Future work will likely target the synthesis and characterization of complexes with unusually low coordination numbers for a variety of transition metals, lanthanides, and actinides. nih.govescholarship.org

Unusual Bonding and Hapticity: The electronic properties of the Cptt ligand, modified by the electron-donating tert-butyl groups, could favor unconventional bonding modes. Researchers may discover new examples of η¹ to η⁵ coordination shifts or even unprecedented bridging modes in multinuclear complexes.

Heterometallic Architectures: The Cptt ligand can serve as a platform for constructing complex heterometallic systems. mdpi.com By incorporating other functional groups onto the cyclopentadienyl (B1206354) ring or by using the Cptt-metal fragment as a "metalloligand," researchers can design and synthesize polynuclear complexes with tailored electronic and catalytic properties.

These novel structures are not merely of academic interest; they hold the potential for new types of reactivity and catalysis.

Expansion of Catalytic Applications Beyond Traditional Areas

Complexes bearing the di-tert-butylcyclopentadienyl ligand have already shown promise in catalysis, particularly in olefin polymerization and deoxydehydration reactions. wikipedia.orgrsc.orgresearchgate.netacs.org Future research will aim to broaden the scope of these applications and explore entirely new catalytic transformations.

Key growth areas for Cptt-based catalysts include:

C-H Functionalization: The unique steric and electronic properties of Cptt-metal complexes, particularly with rhodium, can influence the regioselectivity of C-H activation reactions. nih.gov This opens up possibilities for developing highly selective catalysts for the synthesis of complex organic molecules like pyridines and dihydroisoquinolones. doi.orgrsc.org

Small Molecule Activation: The electron-rich nature of the metal center in Cptt complexes can facilitate the activation of small, inert molecules such as CO₂, N₂, and H₂. This could lead to the development of catalysts for important industrial processes like carbon dioxide reduction and nitrogen fixation.

Asymmetric Catalysis: By introducing chirality into the ligand framework, either on the cyclopentadienyl ring itself or through ancillary ligands, researchers can develop enantioselective catalysts for a wide range of organic transformations.

Biomass Conversion: Rhenium complexes with substituted cyclopentadienyl ligands, including Cptt, have demonstrated high activity in the deoxydehydration of biomass-derived polyols, converting them into valuable chemicals like allyl alcohol. researchgate.net Future work will likely focus on expanding the range of biomass feedstocks and target products.

The table below summarizes some of the catalytic applications of di-tert-butylcyclopentadienyl complexes.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| [Rh(Cpt)Cl₂]₂ | Annulation | α,β-unsaturated ketoxime, alkyne | Substituted Pyridine | doi.org |

| CptReO₃ | Deoxydehydration | 1,2-octanediol | 1-octene | acs.org |

| CptReO₃ | Deoxydehydration | Glycerol | Allyl Alcohol | researchgate.net |

| ((Me₃C)₂C₅H₃)TiCl₃ | Olefin Polymerization | Alkenes | Polyolefins | wikipedia.org |

Synergistic Approaches: Integrating Computational and Experimental Studies

The synergy between computational modeling and experimental work will be crucial for accelerating progress in this compound research. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict the properties of new complexes, and guide the design of improved catalysts. rsc.org

Future synergistic efforts will likely involve:

Mechanism Elucidation: Computational studies can be used to map out the intricate details of catalytic cycles, identify rate-determining steps, and explain observed selectivities. For example, DFT calculations have been used to rationalize the diastereoselectivity in Rh(III)-catalyzed C-H activation reactions. rsc.org

Rational Catalyst Design: By computationally screening virtual libraries of Cptt-metal complexes with different metals and ancillary ligands, researchers can identify promising candidates for specific catalytic applications before committing to extensive experimental work.

Understanding Structure-Property Relationships: Computational chemistry can help to deconvolute the complex interplay between the steric and electronic effects of the Cptt ligand and the resulting properties of the metal complex, such as bond enthalpies and redox potentials. acs.org

This integrated approach will undoubtedly lead to a more profound understanding of the fundamental principles governing the chemistry of this compound and its derivatives, paving the way for the development of next-generation catalysts and materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying di-tert-butylcyclopentadiene to ensure reproducibility?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE) approaches. Purification via fractional distillation or column chromatography should be validated with gas chromatography-mass spectrometry (GC-MS) to confirm purity (>98%). For new syntheses, provide detailed NMR (¹H/¹³C) and IR spectral data to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions and ring conformation. X-ray crystallography resolves steric effects of tert-butyl groups. Purity is assessed via HPLC (≥99% purity threshold) and elemental analysis (C/H ratios within ±0.3% theoretical values). For known compounds, cross-reference spectral data with prior literature .

Q. How should researchers evaluate the thermal and oxidative stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition thresholds (e.g., 150–200°C). Monitor stability via UV-Vis spectroscopy for conjugated diene degradation. Store samples in amber vials at –20°C with molecular sieves to prevent moisture absorption .

Advanced Research Questions

Q. What computational strategies can model the steric and electronic effects of this compound in organometallic complexes?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and steric maps. Validate against crystallographic data (e.g., bond lengths/angles) and compare with experimental kinetic studies of ligand substitution reactions .

Q. How does this compound influence catalytic activity in transition-metal-mediated C–H activation reactions?

- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR) to measure turnover frequencies (TOF) with Rh/Ir catalysts. Compare catalytic efficiency against less sterically hindered ligands (e.g., cyclopentadienyl). Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding changes during catalysis .

Q. How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Perform root-cause analysis by replicating conflicting studies under standardized conditions (solvent, temperature, catalyst). Cross-validate results using multiple techniques (e.g., in situ IR for intermediate detection, isotopic labeling for mechanistic tracing). Publish negative results and raw datasets to support reproducibility .

Q. What methodological challenges arise when derivatizing this compound for asymmetric synthesis, and how can they be mitigated?

- Methodological Answer : Address steric hindrance by employing high-pressure conditions or Lewis acid catalysts (e.g., BF₃·OEt₂). Monitor regioselectivity via 2D-NMR (NOESY) and computational docking simulations. Use chiral HPLC to isolate enantiomers and confirm ee (%) values .

Q. What advanced analytical approaches are recommended for assessing the environmental impact of this compound degradation byproducts?

- Methodological Answer : Employ high-resolution LC-QTOF-MS to identify transformation products in simulated environmental matrices (soil/water). Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and correlate with quantitative structure-activity relationship (QSAR) models. Follow ethical guidelines for data transparency and replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.